molecular formula C8H5ClIN B6166309 2-(4-chloro-2-iodophenyl)acetonitrile CAS No. 882689-31-8

2-(4-chloro-2-iodophenyl)acetonitrile

Cat. No.: B6166309
CAS No.: 882689-31-8
M. Wt: 277.5
InChI Key:
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Description

2-(4-chloro-2-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H5ClIN. It is a colorless to pale yellow solid that is soluble in organic solvents such as diethyl ether and dimethyl ketone. This compound is used as an important intermediate in organic synthesis, particularly in the production of various organic compounds, including anticancer drugs, pesticides, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(4-chloro-2-iodophenyl)acetonitrile typically involves the reaction of phenylacetic acid with elemental iodine. The process begins with the conversion of phenylacetic acid to phenylacetonitrile using phosphorus pentoxide. The phenylacetonitrile is then reacted with iodine to produce this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-iodophenyl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-(4-chloro-2-iodophenyl)acetonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of biologically active compounds for research purposes.

    Medicine: Utilized in the synthesis of potential therapeutic agents, including anticancer drugs.

    Industry: Applied in the production of pesticides and dyes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-iodophenyl)acetonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloro and iodo groups make it a versatile intermediate that can undergo substitution, oxidation, and reduction reactions. These reactions enable the compound to form a wide range of products with different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-2-iodophenyl)acetonitrile is unique due to the presence of both chloro and iodo groups, which enhance its reactivity and versatility in chemical synthesis. This dual substitution allows for a broader range of chemical reactions and applications compared to its similar compounds .

Properties

CAS No.

882689-31-8

Molecular Formula

C8H5ClIN

Molecular Weight

277.5

Purity

95

Origin of Product

United States

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